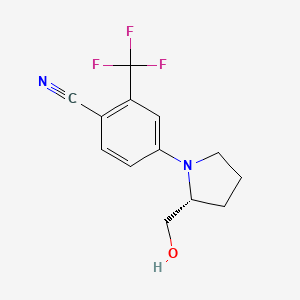
Epi-Lacosamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epi-Lacosamide-d3, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₅D₃N₂O₃ and its molecular weight is 253.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
将来の方向性
Lacosamide, the parent drug of Epi-Lacosamide-d3, has been approved for treating localization-related epilepsy . It has been suggested that appropriate lacosamide dosing regimens in critically ill patients receiving continuous renal replacement therapy (CRRT) should be studied . This could be a potential future direction for this compound as well.
作用機序
Target of Action
Epi-Lacosamide-d3, like its parent compound Lacosamide, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key targets for antiepileptic drugs .
Mode of Action
Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances sodium channel slow inactivation . This unique mode of interaction results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability, without affecting physiological function .
Biochemical Pathways
The enhancement of slow inactivation of sodium channels by this compound leads to the stabilization of hyperexcitable neuronal membranes. This stabilization inhibits sustained repetitive neuronal firing, which is a characteristic feature of seizures . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The pharmacokinetic profile of this compound is consistent in healthy subjects and across different patient populations studied . It is eliminated from plasma with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of seizure frequency . By selectively enhancing the slow inactivation of sodium channels, this compound stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability . This leads to a decrease in the frequency and severity of seizures.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound can be affected by the patient’s renal function, as it is excreted via the kidneys Therefore, care should be taken when using this compound in patients with renal impairment
生化学分析
Biochemical Properties
Epi-Lacosamide-d3 interacts with various biomolecules, primarily enzymes and proteins, within the body. Its primary mechanism of action involves selectively enhancing sodium channel slow inactivation . This unique interaction results in the stabilization of hyperexcitable neuronal membranes and inhibition of neuronal firing .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing hyperexcitable neuronal membranes, inhibiting neuronal firing, and reducing long-term channel availability without affecting physiological function . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism of action. Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances sodium channel slow inactivation . This results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . The elimination of this compound from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly absorbed and eliminated from the body via dual pathways: renal elimination of unchanged drug and metabolic degradation of the drug . Approximately 40% of the dose is eliminated in the urine as unchanged active drug .
Subcellular Localization
It is likely that this compound, like Lacosamide, interacts with voltage-gated sodium channels in the neuronal membranes
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Epi-Lacosamide-d3 involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Lacosamide", "Deuterium oxide", "Sodium borohydride", "Deuterium gas" ], "Reaction": [ "Lacosamide is dissolved in deuterium oxide and sodium borohydride is added to the solution.", "The mixture is stirred at room temperature for several hours to reduce the imide group to an amine group.", "The resulting amine is then treated with deuterium gas to replace the hydrogen atoms with deuterium atoms.", "The final product, Epi-Lacosamide-d3, is obtained after purification by column chromatography." ] } | |
CAS番号 |
1795786-76-3 |
分子式 |
C₁₃H₁₅D₃N₂O₃ |
分子量 |
253.31 |
同義語 |
(2S)-2-Acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide; (S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; (2S)-2-(Acetylamino)-3-trideuteriomethoxy-N-(phenylmethyl)propanamide; _x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid](/img/structure/B1145134.png)
